3-Methanesulfonyl-3-methylbutan-2-one

Description

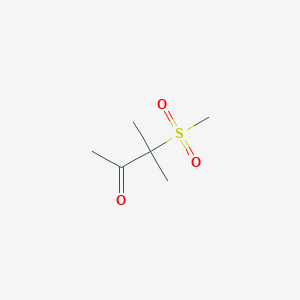

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-methylsulfonylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(7)6(2,3)10(4,8)9/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLHGUSALMEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Methanesulfonyl 3 Methylbutan 2 One

Direct Synthetic Approaches to 3-Methanesulfonyl-3-methylbutan-2-one

Direct synthetic routes to this compound typically involve the formation of a carbon-sulfur bond at the α-position of a suitable ketone precursor. These methods can be broadly categorized by the strategies used to functionalize the carbonyl system and introduce the methanesulfonyl group.

Functionalization Strategies for Carbonyl Systems

The initial step in many syntheses of α-sulfonyl ketones is the activation of the α-carbon of the ketone. For the synthesis of this compound, the starting ketone would be 3-methylbutan-2-one. A common strategy involves the formation of an enolate under basic conditions. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation.

Another approach involves the use of α-haloketones. In this case, 3-bromo-3-methylbutan-2-one would be a key intermediate. This intermediate can then undergo nucleophilic substitution with a sulfinate salt.

Introduction of the Methanesulfonyl Moiety

Once the carbonyl system is appropriately functionalized, the methanesulfonyl group can be introduced. A prevalent method for this transformation is the reaction of an α-haloketone with a methanesulfinate (B1228633) salt, such as sodium methanesulfinate. This reaction proceeds via a nucleophilic substitution mechanism.

Alternatively, the enolate of 3-methylbutan-2-one can be reacted with a source of the methanesulfonyl group. Reagents like methanesulfonyl chloride can be used, though careful control of reaction conditions is necessary to avoid side reactions. orgsyn.org Another approach involves the use of sulfonylating agents in the presence of a catalyst.

Convergent and Divergent Synthetic Pathways for Analogues

The synthetic routes developed for this compound can be adapted to produce a variety of analogues. In a convergent synthesis , different fragments of the molecule are synthesized separately and then combined in the final steps. For α-sulfonyl ketones, this could involve the synthesis of a more complex sulfonylating agent and a separate ketone fragment.

A divergent synthesis approach would start from a common intermediate, such as this compound, and then introduce various modifications. For instance, the ketone functionality could be reduced to an alcohol or converted to an amine, while the sulfonyl group could be further elaborated. This allows for the creation of a library of related compounds from a single precursor.

Stereoselective Synthesis and Chiral Induction in Related Ketone Derivatives

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of chiral α-sulfonyl ketone derivatives. Chiral induction can be achieved through several strategies. One common method is the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction step and is subsequently removed.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands, can be used to control the stereochemistry of reactions, such as the addition of the sulfonyl group to the ketone. For example, enantioselective protonation of an enolate intermediate in the presence of a chiral proton source can lead to the formation of a specific enantiomer. While direct examples for this compound are not prevalent, the general strategies for α-diazo ketones, which are precursors to various ketone derivatives, often employ stereoselective methods. orgsyn.org

Modern Catalytic Methods in Sulfone and Ketone Synthesis

Recent advances in catalysis have provided more efficient and selective methods for the synthesis of sulfones and ketones. For the synthesis of α-sulfonyl ketones, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. acs.org NHC-catalyzed reactions can facilitate the coupling of aldehydes with sulfonyl-containing reagents under mild conditions, offering a broad substrate scope. acs.org

Transition metal catalysis, particularly with copper, has also been successfully applied to the synthesis of β-keto sulfones. researchgate.net These methods often involve multicomponent reactions where the ketone, a sulfonyl source, and other reactants are combined in a single pot to generate the desired product. researchgate.net While these examples often produce β-keto sulfones, the underlying principles of activating C-H and C-S bonds can be adapted for the synthesis of α-sulfonyl ketones.

| Catalytic Method | Catalyst | Key Features |

| N-Heterocyclic Carbene (NHC) Catalysis | Thiazolium salts | Mild reaction conditions, broad substrate scope, radical-mediated processes. acs.org |

| Copper Catalysis | Copper(II) chloride | Aerobic conditions, three-component reactions, synthesis of β-keto sulfones. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed. The use of less hazardous reagents and solvents is a primary consideration. For example, replacing toxic organic solvents with greener alternatives like water or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. tandfonline.com

Molecular Structure, Electronic Properties, and Conformational Analysis of 3 Methanesulfonyl 3 Methylbutan 2 One

Theoretical Investigations of Electronic Structure and Bonding

Theoretical chemistry provides powerful tools for understanding molecular properties. However, no specific theoretical studies on 3-Methanesulfonyl-3-methylbutan-2-one were found. The following subsections describe the general application of these methods to similar compounds.

Density Functional Theory (DFT) Applications to Sulfonyl Ketones

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, offering insights into bonding, reactivity, and other properties. Current time information in Edmonton, CA.mdpi.comacs.orgnih.gov DFT calculations are frequently applied to organic molecules, including those containing sulfonyl and ketone functional groups, to predict molecular geometries, vibrational frequencies, and electronic properties. acs.orgnih.gov For instance, DFT has been used to study the reaction mechanisms involving sulfonyl compounds, such as the amino-sulfonylation of alkenes. Current time information in Edmonton, CA. In the context of ketones, DFT can elucidate reaction pathways and the influence of substituents on the carbonyl group. acs.org Without specific studies on this compound, one can only surmise that DFT could be employed to analyze its electron density distribution, the nature of the carbon-sulfur and carbon-oxygen bonds, and the influence of the sulfonyl group on the adjacent ketone.

Quantum Chemical Calculations of Stability and Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the stability and reactivity of molecules through various descriptors. mdpi.com These calculations can determine parameters such as frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. For related sulfonyl compounds, quantum chemical calculations have been used to assess their reaction mechanisms and the stability of intermediates. oregonstate.edu Similarly, such calculations for ketones can predict sites of nucleophilic attack and the relative stability of different conformations. nih.gov In the absence of specific data for this compound, it is not possible to provide its calculated stability or reactivity descriptors.

Conformational Landscape and Rotational Isomerism

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. The presence of single bonds in this compound allows for rotation, leading to various possible conformers. The study of conformational preferences, particularly around the C-S and C-C bonds adjacent to the carbonyl group, would be essential to understand its behavior.

Studies on related acyclic ketones and sulfonamides show that the conformational preferences are governed by a balance of steric hindrance and electronic interactions. mdpi.comnih.gov For instance, in sulfonamides, the orientation of the sulfonyl group relative to an aromatic ring can be influenced by weak intramolecular interactions. mdpi.com For acyclic ketones, computational modeling is often combined with experimental techniques to determine the lowest energy conformations. nih.gov A detailed conformational analysis of this compound would require dedicated computational studies, which are not currently available in the literature.

Advanced Spectroscopic Methodologies for Structural Elucidation and Bond Analysis

Spectroscopic techniques are fundamental for determining the structure and bonding within a molecule. While general principles are well-established, specific spectroscopic data for this compound are not reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atoms within a molecule. ¹H and ¹³C NMR spectra provide information on the connectivity and stereochemistry. In ketones, the protons on the alpha-carbon typically resonate at a characteristic chemical shift. libretexts.org For example, in 3-methylbutan-2-one, the proton on the tertiary carbon appears as a septet, coupled to the adjacent methyl groups.

The sulfonyl group in this compound would be expected to significantly influence the chemical shifts of the neighboring methyl and carbonyl carbons due to its electron-withdrawing nature. However, without experimental spectra or detailed predictions, the precise chemical shifts and coupling constants for this molecule remain unknown. General ¹H NMR chemical shift ranges for protons adjacent to ketone and sulfonyl groups are available, but specific values are needed for a definitive analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for Structurally Related Ketones (Data for this compound is not available)

| Compound Name | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-Methylbutan-2-one | Isopropyl group proton (CH) | ~2.5 (septet) | ~41.5 |

| 3-Methylbutan-2-one | Carbonyl carbon (C=O) | - | ~212 |

| Acetone | Methyl protons (CH₃) | ~2.1 (singlet) | ~30.6 |

| Acetone | Carbonyl carbon (C=O) | - | ~206.7 |

Note: The table above provides data for analogous compounds to illustrate typical chemical shifts. This is not data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. The carbonyl (C=O) stretch in ketones typically appears as a strong absorption band in the IR spectrum around 1715 cm⁻¹. libretexts.org The position of this band can be influenced by factors such as conjugation and ring strain.

The sulfonyl group (SO₂) has two characteristic stretching vibrations, an asymmetric and a symmetric stretch, which are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these strong bands in the IR and Raman spectra would be a clear indicator of the sulfonyl group in this compound. While general ranges for these functional groups are known, specific experimental spectra are necessary for a detailed analysis of its vibrational modes and molecular dynamics.

Table 2: Characteristic IR Absorption Frequencies for Relevant Functional Groups (Data for this compound is not available)

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1725-1705 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350-1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160-1120 | Strong |

| C-H (sp³) | Stretch | 2990-2850 | Medium to Strong |

Note: This table presents generally accepted ranges for the indicated functional groups. The precise frequencies for this compound are not available.

X-ray Crystallography for Solid-State Structural Determination

A thorough search for X-ray crystallography data for this compound yielded no specific results. While the principles of X-ray crystallography as a powerful technique for determining the three-dimensional atomic arrangement of crystalline solids are well-established, there is no indication in the scientific literature that this compound has been successfully crystallized and its structure determined by this method. Consequently, crucial data such as precise bond lengths, bond angles, and the solid-state conformation of the molecule remain uncharacterized.

The absence of such data precludes a detailed discussion of its solid-state molecular geometry and intermolecular interactions.

Due to the lack of specific research on this compound, it is not possible to provide detailed research findings or construct data tables for its molecular structure and electronic properties as requested. The scientific community has yet to publish in-depth studies on this particular compound.

Reactivity Profiles and Mechanistic Investigations of 3 Methanesulfonyl 3 Methylbutan 2 One

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is recognized as an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.commasterorganicchemistry.com This property stems from the fact that its conjugate base, the methanesulfonate (B1217627) (mesylate) anion, is very weak and highly stabilized by resonance. masterorganicchemistry.com When an alcohol is converted into a methanesulfonate ester (a mesylate), the hydroxyl group is transformed from a poor leaving group (hydroxide ion) into a superb leaving group. masterorganicchemistry.comsmartstartinstitute.com This facilitates subsequent reactions where the mesylate is displaced by a nucleophile (substitution) or removed along with a proton from an adjacent carbon (elimination). masterorganicchemistry.commasterorganicchemistry.com

While 3-Methanesulfonyl-3-methylbutan-2-one does not possess a mesylate ester configuration, the sulfonyl group itself can be eliminated under certain conditions. wikipedia.org In some contexts, the entire methylsulfonyl group can act as a leaving group, particularly in elimination reactions that lead to the formation of a double bond. For example, studies on dihydroquinoline sulfonamides have shown that a methylsulfonyl group can be eliminated to generate an aromatic quinoline (B57606) ring system, although the success of this reaction can depend on other substituents present in the molecule. nih.gov

The sulfur atom in a sulfonyl group is in its highest oxidation state (+6), making it generally resistant to further oxidation. acsgcipr.orgorganic-chemistry.org Therefore, the most significant transformations of the sulfonyl group in this context are reductive.

Reductive desulfonylation involves the cleavage of a carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org These reactions are typically achieved using powerful reducing agents. wikipedia.org Depending on the substrate and conditions, the sulfonyl group can be replaced by a hydrogen atom or can lead to the formation of an alkene through reductive elimination. wikipedia.org The Julia olefination, for instance, involves the reductive elimination of a β-hydroxy sulfone to form an alkene. wikipedia.org A variety of reagents are effective for reductive desulfonylation, highlighting the versatility of this transformation in organic synthesis. wikipedia.org

Table 2: Selected Reagents for Reductive Desulfonylation

| Reagent(s) | Type of Transformation | Reference |

| Sodium amalgam (Na/Hg) | Replacement with H or elimination | wikipedia.org |

| Aluminum amalgam (Al/Hg) | Replacement with H | wikipedia.org |

| Samarium(II) iodide (SmI₂) | Replacement with H or elimination | wikipedia.org |

| Tributyltin hydride (Bu₃SnH) | Replacement with H | wikipedia.org |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Reductive cleavage of sulfonamides | acs.org |

This table is compiled from information in references wikipedia.org and acs.org.

The reductive cleavage of sulfonyl groups is a valuable synthetic tool, allowing the sulfonyl moiety to be used as a temporary activating group that is later removed. wikipedia.orgnih.gov

Rearrangement Reactions and Fragmentation Pathways

Molecules containing both ketone and sulfonyl functionalities can undergo various rearrangements and fragmentations under specific conditions, such as treatment with acid, base, heat, or during mass spectral analysis.

One relevant transformation is the α-ketol rearrangement, an acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgd-nb.info Although this compound is not an α-hydroxy ketone, it could potentially undergo this rearrangement if a hydroxyl group were introduced at the C3 position. Other rearrangements involving sulfonyl groups have been observed, such as the photochemical 1,3-rearrangement of alkenyl sulfamates to form β-ketosulfonamides and base-catalyzed 1,3-sulfonyl migrations. nih.govnih.gov The Neber rearrangement, which converts ketoxime O-sulfonates into α-amino ketones, is another example of a rearrangement involving a sulfonate derivative. acs.org

In mass spectrometry, the fragmentation pathways of a molecule provide insight into its structure. For sulfonyl-containing compounds, characteristic fragmentation patterns often involve the cleavage of the carbon-sulfur bonds or the elimination of sulfur dioxide (SO₂). rsc.orgnih.govaaqr.org The fragmentation of sulfonamides, for example, can proceed through heterolytic cleavage of the S-N or C-S bonds. rsc.orgresearchgate.net For this compound, fragmentation would likely be initiated by cleavage of the bonds adjacent to the sulfonyl group, which are weakened by the quaternary carbon center.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Proposed Fragment | Formula | Description of Pathway |

| [M - CH₃]⁺ | C₅H₉O₃S⁺ | Loss of a methyl radical from the tert-butyl moiety. |

| [M - COCH₃]⁺ | C₄H₉O₂S⁺ | α-cleavage, loss of the acetyl radical. |

| [M - SO₂CH₃]⁺ | C₅H₉O⁺ | Cleavage of the C-S bond with loss of the methanesulfonyl radical. |

| [M - C(CH₃)₂COCH₃]⁺ | CH₃SO₂⁺ | Cleavage of the C-S bond with loss of the tert-butyl ketone radical. |

| Loss of SO₂ | [C₆H₁₂O]⁺ | Rearrangement followed by elimination of sulfur dioxide. nih.govaaqr.org |

These pathways are predictive and based on the general fragmentation behavior of ketones and sulfones.

Radical Reactions and Their Kinetics

The reactivity of β-keto sulfones, such as this compound, in radical reactions is an area of significant interest due to the potential for selective bond cleavage and formation. A key radical process involving this class of compounds is desulfonylation, which proceeds through the formation of radical intermediates.

Photoinduced electron transfer (PET) can initiate the desulfonylation of α-sulfonylketones. Under these conditions, an α-ketoalkyl radical is formed as a key intermediate. The reaction pathway can lead to competitive reduction, forming the corresponding alkyl ketone, or oxidation to an α-hydroxyketone. The formation of oxidation products is often favored by the dissociation of the initially formed solvent-caged radical ion pair, allowing the α-ketoalkyl radical to react with molecular oxygen. In contrast, the reduction products are typically generated through proton or hydrogen atom transfer within the solvent-caged radical ion pair.

Furthermore, the generation of sulfonyl radicals from sources like aryldiazonium tetrafluoroborates and sulfur dioxide under catalyst-free conditions highlights another facet of radical reactivity. nih.gov These sulfonyl radicals can then participate in various transformations, such as addition to unsaturated systems. For instance, a copper(I)-catalyzed multicomponent reaction involving aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water proceeds via a tandem radical process where the sulfonyl radical is a key intermediate, leading to the synthesis of β-keto sulfones. rsc.orgresearchgate.net This indicates that the sulfonyl group in compounds like this compound could potentially be involved in radical-mediated C-S bond forming reactions.

While detailed kinetic data, such as specific rate constants for the radical reactions of this compound, are not extensively documented in the literature, the mechanistic pathways elucidated for analogous β-keto sulfones provide a foundational understanding of its potential radical reactivity. The stability of the resulting α-ketoalkyl radical and the reaction conditions would be critical factors in determining the kinetics and product distribution of such reactions.

Catalytic Reactivity and Selectivity in Chemical Transformations

The catalytic reactivity of β-keto sulfones, including this compound, is a rich and expanding field, with a particular focus on stereoselective transformations. The presence of the ketone and sulfonyl functional groups provides multiple sites for catalytic activation, enabling a variety of synthetically valuable reactions.

A prominent area of investigation is the catalytic asymmetric hydrogenation of the keto group to produce chiral β-hydroxy sulfones, which are important building blocks in organic synthesis. nih.gov Various transition metal catalysts have been developed to achieve high yields and enantioselectivities in these reductions.

For instance, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has been shown to afford a range of chiral β-hydroxy sulfones with excellent yields (up to 97%) and good enantioselectivities (up to 97% ee). rsc.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) in an aqueous medium provides a mild and efficient one-pot synthesis of optically active β-hydroxy sulfones from α-bromoketones and sodium sulfinates, proceeding through a β-keto sulfone intermediate. organic-chemistry.org This method has demonstrated high yields and excellent enantioselectivities across various substrates. organic-chemistry.org

The following table summarizes the performance of different catalytic systems in the asymmetric reduction of various β-keto sulfones, illustrating the selectivity achievable.

| Catalyst System | Substrate (β-Keto Sulfone) | Product (β-Hydroxy Sulfone) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Mn-complex | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 1-Phenyl-2-(phenylsulfonyl)ethan-1-ol | 95 | 96 | rsc.org |

| RuCl[(S,S)-TsDPEN] | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-ol | 98 | 99 | organic-chemistry.org |

| RuCl[(S,S)-TsDPEN] | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-ol | 97 | 98 | organic-chemistry.org |

| [Pd2(dba)3] / (S,S)-L4 | Ethyl 2-oxo-2-phenyl-1-(phenylsulfonyl)ethylcarbamate | Ethyl 2-hydroxy-2-phenyl-1-(phenylsulfonyl)ethylcarbamate | >95 (example) | 95 (example) | acs.org |

Beyond reductions, β-keto sulfones can participate in other catalytic transformations. For example, metal-free hydrosulfonylation of α,β-unsaturated ketones provides a green and convenient route to γ-keto sulfones. nih.govsemanticscholar.org While this is a synthesis of β-keto sulfones, it underscores the catalytic environment in which these moieties are reactive. Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation of β-keto esters bearing a sulfone group has been developed to access enantioenriched α-difunctionalized cyclic sulfones with high levels of enantioselectivity. acs.org

The desulfonylative methenylation of β-keto sulfones using diethylzinc (B1219324) and diiodomethane (B129776) represents another catalytic transformation, providing α-methenyl ketones in a single step. organic-chemistry.orgnih.gov This reaction proceeds through a proposed zinc carbenoid insertion and Simmons-Smith cyclopropanation, followed by desulfonylation. organic-chemistry.org

These examples highlight the versatility of β-keto sulfones in catalytic reactions. The selectivity of these transformations, particularly in terms of enantioselectivity in reductions and regioselectivity in other reactions, is highly dependent on the choice of catalyst, ligands, and reaction conditions. For a specific substrate like this compound, it is anticipated that similar catalytic systems would be applicable, with the steric and electronic properties of the methyl groups influencing the reactivity and selectivity.

Applications of 3 Methanesulfonyl 3 Methylbutan 2 One in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Architectures

Chemical vendors list 3-Methanesulfonyl-3-methylbutan-2-one as a building block, implying its intended use in the construction of larger, more complex molecules. aaronchem.com However, no specific examples of its incorporation into complex molecular architectures are present in the surveyed literature. The term "building block" in chemistry refers to molecules that can be readily assembled to create a variety of different compounds. aaronchem.com

Role as an Intermediate in Multi-Step Organic Syntheses

A multi-step synthesis involves a sequence of chemical reactions to convert starting materials into a desired product. While this compound is sold for synthetic purposes, no published multi-step synthesis routes were found that feature this compound as a documented intermediate.

Precursor for the Development of Chiral Auxiliaries and Ligands

There is no publicly available information to suggest that this compound is used as a precursor for the development of chiral auxiliaries or ligands. Chiral auxiliaries are crucial components in asymmetric synthesis for controlling the stereochemical outcome of a reaction. While sulfur-containing compounds are utilized in some chiral auxiliaries, a direct link to this compound has not been established in the literature.

Integration into Functional Materials Design and Fabrication

There is no evidence in the available literature to indicate that this compound has been integrated into the design or fabrication of functional materials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of β-keto sulfones, including 3-Methanesulfonyl-3-methylbutan-2-one, has traditionally relied on methods such as the oxidation of corresponding sulfides or the acylation of sulfones. nih.govresearchgate.net However, the future of chemical synthesis is geared towards sustainability, emphasizing metal-free catalysts, energy-efficient processes, and reduced waste generation. nih.govsemanticscholar.org

Emerging strategies that could be applied to the synthesis of this compound include:

Photoredox and Electrochemical Synthesis : Visible-light photoredox catalysis and electrochemical methods are at the forefront of green chemistry for constructing β-keto sulfones. rsc.orgresearchgate.net These techniques often proceed under mild conditions without the need for harsh reagents. An electrochemical approach, for instance, could involve the direct oxidation of a sulfide (B99878) precursor in a continuous flow system, offering high selectivity and efficiency. acs.orgnih.gov

Metal-Free Hydrosulfonylation : The development of metal-free hydrosulfonylation of α,β-unsaturated ketones provides a green and convenient route to keto sulfones. nih.govsemanticscholar.org This approach avoids the cost and potential toxicity associated with metal catalysts.

Multicomponent Reactions : Copper-catalyzed four-component reactions using sources like aryldiazonium tetrafluoroborates, sulfur dioxide, and an alkyne precursor represent an efficient method for assembling β-keto sulfones. researchgate.netrsc.org Adapting such a strategy could allow for the convergent synthesis of the target molecule from simpler starting materials.

Table 1: Comparison of Synthetic Methodologies for Keto Sulfone Synthesis

| Method | Traditional Approach | Sustainable Future Direction | Key Advantages of Future Direction |

| Catalysis | Often requires stoichiometric Lewis acids or heavy metal catalysts. | Metal-free catalysis, photocatalysis, or electrocatalysis. nih.govresearchgate.net | Reduced toxicity, lower cost, enhanced selectivity. |

| Reagents | Use of harsh oxidants or pre-functionalized, unstable substrates. | Use of sulfinate salts, sulfur dioxide, and greener oxidants (e.g., H₂O₂). semanticscholar.orgresearchgate.net | Higher atom economy, use of readily available feedstocks. |

| Conditions | Often requires high temperatures and volatile organic solvents. | Ambient temperature, use of aqueous media or solvent-free systems. semanticscholar.orgwhiterose.ac.uk | Increased energy efficiency, improved safety profile. |

| Overall Process | Multi-step procedures with intermediate purifications. | One-pot, tandem, or multicomponent reactions. researchgate.net | Reduced waste, operational simplicity, higher overall yield. |

Exploration of Undiscovered Reactivity Pathways and Stereocontrol

The combination of a ketone and a sulfonyl group makes this compound a versatile building block. nih.govrsc.org Future research will likely delve into its untapped reactive potential.

Radical Chemistry : While many reactions of keto sulfones are ionic, the potential for radical-mediated transformations is an area ripe for exploration. The generation of sulfonyl and sulfinyl radicals is a known process, and investigating the behavior of this compound under radical-generating conditions could unveil novel reaction pathways. nih.gov

Ambident Reactivity : The molecule can exist in ketone, enol, and enolate forms, each offering different reactive sites. nih.gov Future studies could explore how to selectively engage the C- or O-nucleophilicity of the enolate or the distinct reactivity of the neutral ketone versus the enol under various acidic or basic conditions to achieve new transformations. nih.gov

Stereocontrol : Although this compound itself is achiral, reactions at the α-carbon adjacent to the ketone can create a stereocenter. A major future challenge is the development of stereocontrolled reactions. This could involve organocatalytic methods to guide the enantioselective functionalization of the α-position. acs.orgchemrxiv.org Furthermore, the sulfonyl group itself can influence the stereochemical outcome of reactions at the ketone, and exploring this directing effect with chiral reagents could lead to highly diastereoselective additions. researchgate.net

Table 2: Potential Areas for Reactivity and Stereocontrol Research

| Research Area | Description | Potential Outcome |

| Sulfonyl Group Migration | Investigating 1,n-shifts of the methylsulfonyl group under thermal or photochemical conditions. rsc.org | Access to new constitutional isomers and rearranged scaffolds. |

| Enolate Trapping | Exploring reactions of the enolate with a wider range of electrophiles beyond simple alkylation. | Synthesis of complex derivatives with new functional groups. |

| Asymmetric Hydrogenation | Enantioselective reduction of the ketone to form chiral β-hydroxy sulfones. mdpi.com | Access to valuable chiral building blocks. |

| Stereodivergent Synthesis | Using different catalysts or conditions to selectively form any desired stereoisomer in reactions creating new chiral centers. nih.gov | Complete control over the 3D structure of complex products. |

| Radical Coupling | Coupling of a radical generated at the α-position with other radical species. acs.org | Formation of novel C-C bonds under mild conditions. |

Advanced Computational Modeling for Predictive Reactivity and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical behavior without the need for extensive empirical experimentation.

Future research on this compound will benefit significantly from computational modeling to:

Elucidate Reaction Mechanisms : DFT calculations can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. nih.gov This is crucial for understanding why certain products are formed and for designing conditions to favor desired outcomes, such as in complex multicomponent reactions or unexpected sulfonyl migrations. rsc.orgnih.gov

Predict Reactivity and Selectivity : Computational models can predict sites of nucleophilic or electrophilic attack and calculate activation energies for competing pathways. researchgate.net This predictive power can guide the development of new reactions and optimize stereoselectivity by modeling the interactions between the substrate, reagents, and catalysts.

Design Novel Materials : Before undertaking complex synthesis, computational screening can predict the electronic, thermal, and mechanical properties of polymers or other materials derived from this compound and its analogs. This allows for the rational design of materials with targeted characteristics.

Table 3: Applications of Computational Modeling

| Modeling Application | Specific Goal for this compound | Expected Insight |

| Transition State Analysis | Calculate energy barriers for ionic vs. radical pathways. | Understand and control reaction mechanisms. nih.gov |

| Stereochemical Modeling | Model catalyst-substrate complexes to predict enantioselectivity. researchgate.net | Rational design of stereoselective syntheses. |

| Conformational Analysis | Determine the preferred conformations and their impact on reactivity. | Explain observed selectivity and reactivity patterns. |

| Property Prediction | Simulate electronic band gaps and thermal stability of derived polymers. | Guide the design of novel functional materials. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. rsc.org This technology is particularly well-suited for the synthesis and transformation of sulfonyl compounds.

Enhanced Safety and Control : Many reactions, such as oxidations, can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. researchgate.net

Scalability and Efficiency : Electrochemical syntheses, which are promising for this class of compounds, are readily adapted to flow systems, enabling scalable production without the need for supporting electrolytes. acs.orgnih.govacs.org A process developed on the laboratory scale can be scaled up by simply running the reactor for a longer time or by "numbering-up" (running multiple reactors in parallel).

Automated Synthesis : Coupling flow reactors with automated systems allows for rapid optimization of reaction conditions and the high-throughput synthesis of a library of analogs. An automated platform could systematically vary starting materials, catalysts, and reaction parameters to quickly explore the chemical space around this compound.

Table 4: Batch vs. Flow Synthesis for Sulfonyl Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Heat Transfer | Limited, potential for local hot spots. | Excellent, rapid heat dissipation. | Improved safety and selectivity. researchgate.net |

| Mass Transfer | Often diffusion-limited, especially in multiphasic systems. | Enhanced, rapid mixing. | Faster reaction rates, higher yields. |

| Scalability | Complex, often requires re-optimization. | Straightforward, linear scale-up. rsc.org | Faster process development. |

| Hazardous Reagents | Large quantities stored in the reactor. | Small quantities present at any given time. | Significantly reduced risk. |

| Automation | Difficult to fully automate. | Easily integrated with automated pumps and control systems. | High-throughput screening and optimization. acs.orgnih.gov |

Design of Novel Analogues for Mechanistic Probes and Material Precursors

The systematic design and synthesis of analogs of this compound is a critical future direction for both fundamental and applied research.

Mechanistic Probes : To understand reaction mechanisms, specifically designed analogs can be synthesized. For example, introducing isotopic labels can trace the path of atoms through a reaction. Sulfonyl fluoride (B91410) analogs could be designed as chemical probes to covalently engage with biological molecules, leveraging the principles of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. nih.govresearchgate.netmdpi.com

Tuning Reactivity and Properties : Small structural modifications can have a large impact on chemical properties. Analogs with different alkyl groups on the quaternary carbon or varied sulfonyl groups (e.g., arylsulfonyl) can be used to probe steric and electronic effects on reactivity. mdpi.com This knowledge can be used to fine-tune the molecule for specific applications.

Material Precursors : The core structure of this compound can be incorporated into larger molecules to create novel materials. By synthesizing analogs that contain polymerizable functionalities (e.g., vinyl or styryl groups), it can serve as a monomer. The resulting polymers could exhibit unique properties, such as high thermal stability or specific refractive indices, due to the presence of the dense sulfonyl and keto functionalities. nih.govsemanticscholar.org The synthesis of related bio-based ketones like 3-methoxybutan-2-one (B3048630) from renewable feedstocks like acetoin (B143602) provides a template for developing sustainable analogs. whiterose.ac.uknih.gov

Table 5: Potential Analogues and Their Research Applications

| Analogue Type | Structural Modification | Potential Application | Research Goal |

| Steric Probe | Replace C3-methyl with ethyl or isopropyl group. | Study of reaction kinetics. | Determine steric hindrance effects on reactivity. |

| Electronic Probe | Replace methylsulfonyl with tolylsulfonyl or nitrophenylsulfonyl group. | Hammett analysis of reaction rates. | Quantify electronic effects on transition state stability. |

| Mechanistic Probe | Replace methylsulfonyl with a sulfonyl fluoride group. nih.govmdpi.com | Covalent modification studies. | Develop probes for chemical biology. |

| Polymer Precursor | Add a vinyl or acrylate (B77674) group to the sulfonyl moiety. | Monomer for polymerization. | Create novel high-performance polymers. semanticscholar.org |

| Sustainable Analogue | Synthesize from bio-derived starting materials like acetoin. whiterose.ac.uknih.gov | Green chemistry applications. | Develop renewable alternatives to petrochemically-derived compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methanesulfonyl-3-methylbutan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Introduce the methanesulfonyl group via nucleophilic substitution or oxidation of a thioether precursor (e.g., 3-(methylthio)-2-butanone, as referenced in similar syntheses ).

- Step 2 : Optimize reaction conditions using anhydrous solvents (e.g., THF) under inert atmospheres (N₂) to minimize side reactions. Catalytic bases like DIPEA (diisopropylethylamine) can enhance reactivity, as demonstrated in analogous amine alkylation reactions .

- Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) for high-purity isolation, as validated in related ketone syntheses .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and detect impurities.

- HPLC : Use retention time comparisons with standards, as done for structurally related ketones .

- NMR : Analyze ¹H/¹³C NMR spectra for characteristic sulfonyl (SO₂) and carbonyl (C=O) signals. For example, the sulfonyl group typically appears as a singlet in ¹H NMR and downfield in ¹³C NMR (~40-50 ppm for CH₃SO₂) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert conditions (argon) at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis, as degradation products (e.g., sulfonic acids) may form under humid or oxidative conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in NMR.

- 2D NMR : Employ HSQC and HMBC to assign ambiguous signals, particularly for overlapping methyl/methylene groups near the sulfonyl moiety .

- X-ray Crystallography : Resolve steric or electronic effects influencing carbonyl/sulfonyl geometry, as applied to structurally complex ketones .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., carbonyl carbon). Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict kinetic barriers for nucleophilic attack .

Q. How can synthetic byproducts or isomers of this compound be identified and minimized?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or LC-MS/MS to detect intermediates (e.g., over-oxidized sulfonic acids) or regioisomers.

- Reaction Monitoring : Employ in-situ FTIR to track sulfonyl group incorporation and optimize reaction quenching times .

- Chiral Separation : If stereoisomers form, use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases, as validated for enantiomeric ketones .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in the synthesis of this compound?

- Methodological Answer :

- Kinetic Profiling : Conduct time-course studies to identify rate-limiting steps (e.g., sulfonyl group activation).

- Side Reaction Screening : Test for competing pathways (e.g., elimination or dimerization) using TLC or GC-MS .

- Scale-Up Adjustments : Reduce solvent volume or switch to flow chemistry to improve mass transfer, as demonstrated in scaled ketone syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.